5-chloro-1-methyl-1H-imidazole-4-sulfonamide
Overview
Description
The synthesis, analysis, and applications of imidazole sulfonamides, including derivatives similar to 5-chloro-1-methyl-1H-imidazole-4-sulfonamide, have been explored in various contexts, particularly in the field of medicinal chemistry. These compounds often exhibit significant biological activities, including antiviral, antimicrobial, and enzyme inhibition properties.
Synthesis Analysis
The synthesis of imidazole sulfonamides typically involves multi-step processes that may include esterification, hydrazination, cyclization, and nucleophilic substitution reactions. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives was achieved through a six-step synthesis starting from 4-chlorobenzoic acid, showcasing the complexity and versatility of these synthetic routes (Chen et al., 2010).
Molecular Structure Analysis
The molecular structure of imidazole sulfonamides is characterized by the presence of an imidazole ring substituted with various functional groups that influence the compound's chemical behavior and biological activity. X-ray crystallography studies have provided detailed insights into the structures of these molecules, revealing how substitutions on the imidazole ring affect molecular conformation and interactions with biological targets (Al-Hourani et al., 2015).
Scientific Research Applications
It is used for producing various polyfunctional imidazoles and their derivatives (Grozav, Chornous, Dorokhov, & Vovk, 2017).
It acts as a potent leukocyte function-associated antigen-1 antagonist, useful in Drug Metabolism and PharmacoKinetics studies (Latli, Hrapchak, Xu, Qiu, Krishnamurthy, & Senanayake, 2011).
It exhibits inhibitory effects on the growth of cervical and bladder cancer cell lines with IC50 values in the range of 2.38–3.77 M (Balewski, Sa̧czewski, Bednarski, Wolff, Nadworska, Gdaniec, & Kornicka, 2020).
It functions as a potent histamine H3 receptor antagonist with high receptor affinity and good in vitro profiles (Tozer, Buck, Cooke, Kalindjian, Pether, & Steel, 2002).
It shows good activity against aerobic and anaerobic Gram-positive and Gram-negative bacteria (Bertolini, Castelli, Borella, Dall' Asta, Comini, Alberti, & Coppi, 1989).
Compounds containing this structure have shown antimicrobial activity against various bacteria and fungi (Krátký, Vinšová, Volková, Buchta, Trejtnar, & Stolaříková, 2012).
It has applications in novel syntheses of highly substituted imidazoles (Yu, Deng, & Cao, 2015).
Derivatives of this compound have demonstrated significant activity against Mycobacterium tuberculosis (Ranjith, Pakkath, Haridas, & Kumari, 2014).
It exhibited moderate anticandidal activities but did not show antibacterial activities against Gram-positive and negative bacteria (Ovonramwen, Owolabi, Oviawe, & Falodun, 2021).
Its alkylated derivatives are used in determining the structures of various compounds (Huang, Lauzon, & Parham, 1979).
properties
IUPAC Name |
5-chloro-1-methylimidazole-4-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3O2S/c1-8-2-7-4(3(8)5)11(6,9)10/h2H,1H3,(H2,6,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCNACQWOIFIBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-methyl-1H-imidazole-4-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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